molecular formula C18H14Cl2F6N2OS B2837070 N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 478258-85-4

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2837070
CAS No.: 478258-85-4
M. Wt: 491.27
InChI Key: VQUSWONWSQBBED-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C18H14Cl2F6N2OS and its molecular weight is 491.27. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

Thiourea derivatives, including those similar to the compound , have been utilized in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). These derivatives, synthesized using cost-effective methods and confirmed through various spectroscopy techniques, have shown potential in enhancing solar to electric conversion efficiency. For example, a specific thiourea derivative doped with Co2+/Co3+ and hydroxypropyl cellulose demonstrated a notable efficiency increase in DSSCs under sunlight irradiation (Karthika et al., 2019).

Molecular Structure and Chemical Properties

Research on thiourea derivatives, including structural analysis through X-ray diffraction and theoretical studies using various software packages, has contributed to understanding their molecular structure, vibrational frequencies, and chemical properties. This includes the analysis of charge transfer within molecules and potential reactive centers, which can inform their use in various chemical applications (Mary et al., 2016).

Bioremediation Technologies

Thiourea derivatives have been explored in the context of bioremediation, specifically in the degradation and mineralization of certain herbicides in contaminated soils. The combination of these derivatives with bacterial consortia shows promise in enhancing the biodegradation efficiency, potentially leading to complete mineralization in soil systems (Villaverde et al., 2012).

Antibacterial and Anti-HIV Studies

Novel thiourea derivatives have been synthesized and tested for their antibacterial and anti-HIV activities. Their structural characteristics have been established through spectroscopic techniques, demonstrating their potential in the development of new antimicrobial agents and treatments for HIV (Patel et al., 2007).

Antipathogenic Activity

Thiourea derivatives have been shown to possess significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential in the development of anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Organocatalysis

In the field of organic chemistry, thiourea derivatives have been employed as catalysts, especially in hydrogen bonding catalysis. They have been effective in chemoselective oxidation processes, demonstrating their versatility as catalysts in various organic transformations (Russo & Lattanzi, 2009).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F6N2OS/c19-12-5-4-10(14(20)7-12)8-28(9-15(29)18(24,25)26)16(30)27-13-3-1-2-11(6-13)17(21,22)23/h1-7,15,29H,8-9H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSWONWSQBBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)N(CC2=C(C=C(C=C2)Cl)Cl)CC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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